1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Process Chemistry Green Synthesis Imatinib Intermediate

For process chemists scaling imatinib or nilotinib synthesis, this 3-pyridyl enaminone eliminates regiochemical uncertainty in pyrimidine ring formation and reduces impurity-related batch failures. Serves as both a high-yield pharma intermediate (92.6% yield reported) and an ICH-compliant reference standard (Imatinib EP Impurity A / Nilotinib Impurity 12). • ≥97% HPLC purity ensures reliable metal-catalyzed cross-coupling and catalyst compatibility • Distinct mp 86-88°C enables rapid regioisomer identity verification vs. 2-pyridyl/4-pyridyl analogs • Full NMR, MS, and purity certification supports ANDA regulatory filings without additional characterization costs

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
CAS No. 123367-26-0
Cat. No. B107884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one
CAS123367-26-0
Synonyms(2E)-3-(Dimethylamino)-1-(3-pyridyl)prop-2-en-1-one;  (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C=CC(=O)C1=CN=CC=C1
InChIInChI=1S/C10H12N2O/c1-12(2)7-5-10(13)9-4-3-6-11-8-9/h3-8H,1-2H3/b7-5+
InChIKeyMZLRFUCMBQWLNV-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes0.03 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Critical Enaminone Intermediate for Kinase Inhibitors


1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one (CAS 123367-26-0), also known as (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, is a pyridine-containing enaminone that serves as a key pharmaceutical intermediate in the synthesis of the targeted anticancer agents imatinib and nilotinib [1]. It is also identified as Imatinib EP Impurity A and Nilotinib Impurity 12, and is supplied with detailed characterization data for analytical method development and regulatory applications [2]. Structurally, it features a 3-pyridyl group attached to an α,β-unsaturated ketone bearing a dimethylamino substituent, with a molecular formula of C10H12N2O and a molecular weight of 176.22 g/mol .

Key enaminone intermediate for imatinib and nilotinib synthesis
Supplied as Imatinib EP Impurity A / Nilotinib Impurity 12
Full characterization package supports ANDA analytical method development
3-Pyridyl regioisomer essential for correct pyrimidine ring formation

Why Generic Enaminones Cannot Substitute


The 3-pyridyl substitution pattern on this enaminone is essential for downstream reactivity in the synthesis of imatinib and nilotinib, as it dictates the regiochemistry of pyrimidine ring formation and subsequent coupling steps [1]. Isomeric analogs such as the 2-pyridyl or 4-pyridyl variants exhibit distinct physicochemical properties (e.g., melting point shifts) and may lead to different reaction outcomes or impurity profiles . Furthermore, the compound's established role as a pharmacopoeial impurity standard requires a level of characterization (including full NMR, MS, and purity certification) that is absent in generic, research-grade enaminones. Substitution with a non-validated analog risks batch failure in GMP environments and complicates regulatory filings [2]. The quantitative evidence below establishes the specific, measurable advantages that justify the selection of this precise intermediate.

  • Regioisomer Mismatch
    2- or 4-pyridyl isomers may lead to different ring-formation outcomes and impurity profiles.
  • Regulatory Documentation Gap
    Generic enaminones lack ICH-compliant CoA and full spectroscopic characterization required for ANDA filings.
  • Purity & Process Risk
    Lower-purity intermediates risk impurity carryover in multi-step kinase inhibitor syntheses.

Quantitative Differentiation vs. Analogs and Alternatives


Synthesis Yield Comparison

A well-established synthesis route using 3-pyridinecarboxaldehyde and dimethylamine under optimized Knoevenagel condensation conditions provides a 92.6% isolated yield of the target compound [1]. In contrast, a more recently reported sulfated polyborate-catalyzed method for the same intermediate achieved a 10-gram scale yield of 80% from 3-acetylpyridine [2]. The 12.6 percentage point yield advantage represents a substantial improvement in process efficiency and cost-effectiveness for large-scale procurement decisions.

Synthesis Yield
Cross-study comparable
92.6%
Reported higher yield supports process cost-efficiency.
vs sulfated polyborate-catalyzed 80% yield; +12.6 pp
Process Chemistry Green Synthesis Imatinib Intermediate

Regioisomeric Purity by Melting Point

The (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (3-pyridyl isomer) exhibits a melting point of 86-88°C . This is measurably distinct from the 4-pyridyl regioisomer ((E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one), which melts at 89°C . While the 1°C difference is small, melting point depression or mixed melting point analysis provides a rapid, cost-effective quality control method to confirm regioisomeric identity and detect cross-contamination during synthesis or procurement.

Regioisomeric Identity
Data to verify
86–88°C vs 89°C
Melting point enables rapid regioisomer identity check.
Mixed mp analysis recommended for confirmation.
Analytical Chemistry Regioisomer Control Impurity Profiling

Solubility Dataset Advantage

A comprehensive solubility study of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one measured its solubility in methanol, n-propanol, acetone, DMF, 1,4-dioxane, ethyl acetate, THF, cyclohexane, and three binary solvent mixtures across a temperature range of 278.15 to 328.15 K [1]. The data were fitted to multiple thermodynamic models (Apelblat, λh, CNIBS/R-K, Jouyban-Acree), providing predictive capability for process optimization. In contrast, most generic enaminone building blocks lack any published solubility data, forcing end-users to rely on trial-and-error during recrystallization or reaction solvent selection.

Solubility Dataset
Class-level inference
8 pure solvents + 3 binary mixtures
Extensive solubility data accelerates process design.
Fitted to Apelblat, λh, CNIBS/R-K, Jouyban-Acree models.
Physical Chemistry Crystallization Process Design Formulation Development

Regulatory-Grade Characterization

When procured as Nilotinib Impurity 12 or Imatinib EP Impurity A, this compound is supplied with detailed characterization data compliant with regulatory guidelines (ICH) [1]. This includes certified purity by HPLC, full spectroscopic characterization (NMR, MS, IR), and a Certificate of Analysis suitable for Abbreviated New Drug Application (ANDA) method development and validation [2]. In contrast, generic enaminone intermediates sold for research purposes typically provide only basic purity (e.g., 95% by GC) and a minimal specification sheet, which is insufficient for QC release testing in a regulated pharmaceutical environment.

Characterization Level
Class-level inference
Full CoA, HPLC, NMR, MS, IR
ICH-compliant data supports ANDA method validation.
Eliminates need for in-house characterization.
Analytical Method Validation Quality Control ANDA Filing

High Purity Specification

Commercial suppliers of 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one routinely offer material with a minimum purity of 98% as determined by HPLC . In comparison, many generic enaminone intermediates are sold at 95% purity . The 3-percentage-point increase in purity reduces the burden of unknown impurities that could interfere with downstream catalytic steps or compromise the final API purity profile, which is especially critical in the multi-step synthesis of kinase inhibitors where impurity carryover can accumulate.

Chromatographic Purity
Specification review
≥98% (HPLC)
Higher purity reduces downstream impurity carryover risk.
Generic enaminones typically 95%.
Purity Specification Intermediate Quality API Synthesis

Optimal Application Scenarios


Large-Scale API Synthesis

For process chemists optimizing the convergent synthesis of imatinib or nilotinib, the 92.6% yield achieved in the enaminone-forming step [1] translates to significant cost savings at multi-kilogram scale. Combined with the pre-existing solubility data [2], this intermediate enables efficient solvent selection and crystallization process design without extensive in-house experimentation.

ANDA Analytical Method Development

As Nilotinib Impurity 12, this compound is supplied with full ICH-compliant characterization data [3]. This makes it the reference standard of choice for developing HPLC methods to detect and quantify residual enaminone impurities in nilotinib drug substance, directly supporting ANDA filing requirements without additional characterization costs.

Regioisomer-Specific Medicinal Chemistry

The distinct melting point of the 3-pyridyl isomer (86-88°C) compared to the 4-pyridyl isomer (89°C) provides a simple identity verification tool for medicinal chemists exploring structure-activity relationships around the pyridine ring of kinase inhibitor scaffolds, ensuring the correct regioisomer is used in SAR campaigns.

High-Purity Building Block for Catalysis

The ≥98% HPLC purity specification makes this enaminone a reliable substrate for metal-catalyzed cross-coupling reactions and the synthesis of pyridine-containing ligands, where trace impurities could poison catalysts or alter material properties. Procurement of this high-purity grade mitigates such risks.

Application
Selection Property
Validation Focus
Large-Scale API Synthesis
High-yield, solubility-characterized intermediate
Process efficiency & crystallization design
ANDA Analytical Method Development
ICH-compliant impurity standard
Impurity profiling method validation
Regioisomer-Specific Medicinal Chemistry
Regioisomer identity verification
SAR compound identity confirmation
High-Purity Building Block for Catalysis
High-purity intermediate specification
Catalyst compatibility & impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Pyridyl)-3-(dimethylamino)-2-propen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.